![molecular formula C11H12BrN3O B7338124 5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B7338124.png)
5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9 (PDE9).
Mécanisme D'action
BAY 73-6691 is a selective inhibitor of 5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile, which is an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain and other tissues. By inhibiting this compound, BAY 73-6691 increases the levels of cGMP, which in turn activates the protein kinase G (PKG) pathway. The PKG pathway is involved in various cellular processes, including neurotransmitter release, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have several biochemical and physiological effects, including the improvement of cognitive function and memory, the reduction of cardiac hypertrophy, and the inhibition of cancer cell growth and proliferation. BAY 73-6691 has also been shown to increase the levels of cGMP and activate the PKG pathway, which is involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BAY 73-6691 is its selectivity for 5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile, which reduces the risk of off-target effects. BAY 73-6691 also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of BAY 73-6691 is its relatively low potency compared to other this compound inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of BAY 73-6691. One area of research is the development of more potent and selective 5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of this compound in various diseases and the potential therapeutic applications of this compound inhibitors. Additionally, the use of BAY 73-6691 in combination with other drugs or therapies may enhance its effectiveness in treating certain diseases.
Méthodes De Synthèse
The synthesis of BAY 73-6691 involves several steps, including the reaction of 2-amino-5-bromo-3-picoline with 3-hydroxy-3-methylcyclobutanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyanogen bromide to obtain the final product, BAY 73-6691. The synthesis process of BAY 73-6691 has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
BAY 73-6691 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular diseases, and cancer. In neuroscience, BAY 73-6691 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In cardiovascular diseases, BAY 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. In cancer, BAY 73-6691 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
5-bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(16)3-9(4-11)15-10-7(5-13)2-8(12)6-14-10/h2,6,9,16H,3-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRZWBFABRJTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC2=C(C=C(C=N2)Br)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
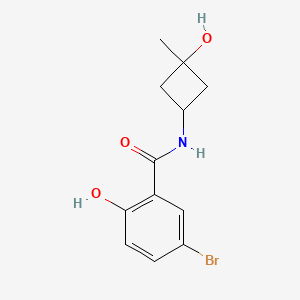
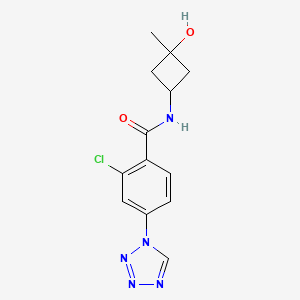
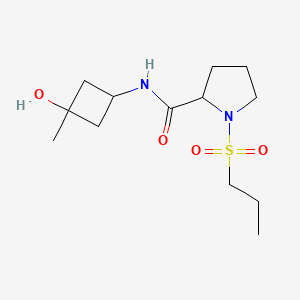
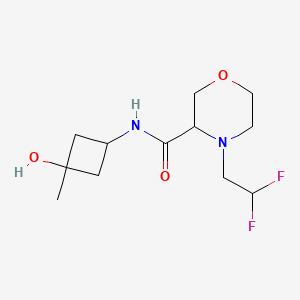
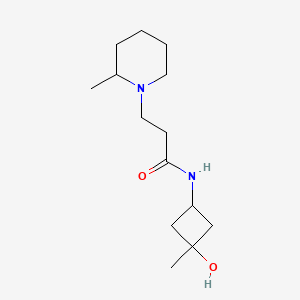
![(1S,3R)-3-[(4-propan-2-ylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338069.png)
![N-[5-[(3-hydroxy-3-methylcyclobutyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7338085.png)
![(2S)-1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7338086.png)
![1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea](/img/structure/B7338101.png)

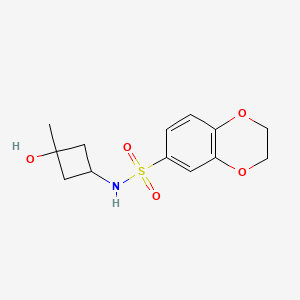
![2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B7338131.png)

![3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7338152.png)
